![molecular formula C23H34N4OS B611022 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine CAS No. 1148156-63-1](/img/structure/B611022.png)
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Overview
Description
The compound belongs to the class of organic compounds known as phenylpiperazines . It’s a derivative of piperazine, a six-membered ring with two nitrogen atoms. Piperazines are often used in the synthesis of pharmaceuticals and polymers .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-Ray diffraction analysis, 1HNMR, and 13CNMR . These techniques provide detailed information about the atomic arrangement and chemical environment in the molecule.Scientific Research Applications
Chemical Synthesis and Derivatives
- Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines, including piperazine, leading to N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
- Synthesis of pyridine derivatives involved reactions with 2-hydroxyethyl piperazine, producing amide derivatives with potential antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Pharmacological Potential
- Certain piperazine derivatives demonstrate antimicrobial activities, with various synthesized compounds showing variable and modest activity against bacteria and fungi (Bektaş et al., 2007).
- New piperazine-dithiocarbamate derivatives bearing benzothiazole moieties were synthesized and investigated for anticholinesterase properties, some showing inhibitory effects comparable to Donepezil (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Synthesis and Structural Studies
- Piperazine derivatives, such as 1-(2-methoxyphenyl)piperazine, showed potential in structure-activity relationship studies, especially concerning central nervous system agents (Mokrosz et al., 1994).
- Synthesis of novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including piperazine analogs, revealed high cytotoxicity against thymocytes and lymphocytes, indicating potential in immunological research (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).
Future Directions
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4OS/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2/h4-7,18-19H,3,8-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWFSOOHVWOZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654855 | |
Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
CAS RN |
1148156-63-1 | |
Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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